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Compound of Interest

Compound Name:
(S)-2-Amino-2-(4-

bromophenyl)ethanol

Cat. No.: B1316204 Get Quote

In-Depth Technical Guide: (S)-2-Amino-2-(4-
bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical data for the chiral compound (S)-2-Amino-2-(4-bromophenyl)ethanol. This

document is intended to serve as a valuable resource for researchers and professionals

engaged in chemical synthesis and drug development.

Chemical Identity and Properties
(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol derivative. Its structure

features a stereocenter at the carbon atom bonded to the amino and hydroxyl groups, and a

bromine atom substituted on the phenyl ring.
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Property Value Source

Molecular Formula C₈H₁₀BrNO [1]

Molecular Weight 216.08 g/mol

CAS Number 354153-65-4 [1]

Appearance
White crystal or crystalline

powder
[2]

Melting Point 89-91 °C [2]

Solubility

Soluble in many organic

solvents, such as ethanol,

ether, and chloroform.

[2]

Synthesis
A general, two-step method for the synthesis of 2-amino-2-(4-bromophenyl)ethanol has been

described. It is important to note that this method does not specify the stereochemistry and

would likely result in a racemic mixture. The synthesis of the specific (S)-enantiomer would

require either an enantioselective synthesis strategy or chiral resolution of the racemic product.

General Synthetic Approach:

Step 1: Formation of 4-bromophenyl ethanolamine

Under alkaline conditions, 4-bromobenzoyl chloride is reacted with ethanolamine to yield 4-

bromophenyl ethanolamine.[2]

Step 2: Formation of 2-amino-2-(4-bromophenyl)ethanol

The intermediate, 4-bromophenyl ethanolamine, is then reacted with bromoacetic acid to

produce 2-amino-2-(4-bromophenyl)ethanol.[2]

A detailed, peer-reviewed experimental protocol for the specific enantioselective synthesis or

chiral resolution of (S)-2-Amino-2-(4-bromophenyl)ethanol is not readily available in the
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public domain. Researchers interested in preparing this specific enantiomer would need to

develop or adapt a suitable chiral synthesis or separation method.

Spectroscopic Data
Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, and mass

spectra for (S)-2-Amino-2-(4-bromophenyl)ethanol are not widely published. However, data

for structurally similar compounds can provide an indication of expected spectral features. For

instance, the related compound, 2-Azido-1-(4-bromophenyl)ethanol, exhibits the following

spectral characteristics:

¹H NMR (200 MHz, CDCl₃): δ 3.45 (d, 2H, J = 6.0 Hz), 4.85 (dd, 1H, J = 12.0, 6.0 Hz), 7.26

(d, 2H, J = 8.0 Hz), 7.50 (d, 2H, J = 8.0 Hz).[3]

¹³C NMR (50 MHz, CDCl₃): δ 57.9, 72.7, 122.2, 127.6, 131.8, 139.4, 159.4.[3]

Mass Spectrometry Fragmentation:

For amino alcohols, mass spectrometry fragmentation typically involves cleavage of the C-C

bond adjacent to the oxygen atom and potential loss of a water molecule.[4] The presence of

the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with

two peaks of nearly equal intensity separated by 2 m/z units for fragments containing the

bromine atom.

Biological Activity
As of the latest available information, there are no published studies detailing the specific

biological activity, signaling pathways, or mechanism of action for (S)-2-Amino-2-(4-
bromophenyl)ethanol. This compound is primarily available as a building block for chemical

synthesis.[2] Its structural similarity to other biologically active phenylethanolamines suggests

potential for pharmacological activity, but this remains to be experimentally determined.

Experimental Workflows and Logical Relationships
The following diagrams illustrate the general synthesis workflow and the logical relationship of

the key chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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